molecular formula C19H20N4O3 B2636938 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034526-20-8

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2636938
CAS No.: 2034526-20-8
M. Wt: 352.394
InChI Key: MDUGNRUKAHFVTC-UHFFFAOYSA-N
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Description

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a benzoyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactionsThe piperidine ring is then constructed via a cyclization reaction, and finally, the imidazolidine-2,4-dione moiety is introduced through a condensation reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Mechanism of Action

The mechanism of action of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of imidazolidine-2,4-dione, pyrrole, and piperidine, such as:

Uniqueness

What sets 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione apart is its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-17-13-20-19(26)23(17)16-7-11-22(12-8-16)18(25)14-3-5-15(6-4-14)21-9-1-2-10-21/h1-6,9-10,16H,7-8,11-13H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUGNRUKAHFVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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